molecular formula C11H9Cl2N3O B8226699 (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol

(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol

Cat. No.: B8226699
M. Wt: 270.11 g/mol
InChI Key: QMVSBDWEISJCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms at positions 2 and 5. An amino group bridges the pyrimidine ring to a phenyl moiety, which is further functionalized with a methanol group at the ortho position.

Properties

IUPAC Name

[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-8-5-14-11(13)16-10(8)15-9-4-2-1-3-7(9)6-17/h1-5,17H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVSBDWEISJCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Catalytic Coupling Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃/Xphossec-butanol10085
Pd(OAc)₂/PPh₃THF8070
Pd(OAc)₂/XantphosDMF7068

Reductive Amination and Alcohol Formation

Sodium borohydride-mediated reduction offers a pathway to introduce the methanol group post-amination. In a related synthesis, 2-(1-piperidinyl)benzaldehyde was reduced with NaBH₄ in ethanol at 0°C, yielding 572 mg (92%) of the corresponding alcohol. Applying this, 2-(2,5-dichloropyrimidin-4-ylamino)benzaldehyde could be reduced to the target compound under similar conditions.

However, aldehyde intermediates may require stabilization. For example, Schiff base formation prior to reduction could prevent undesired side reactions. This approach aligns with protocols where ketone intermediates are reduced in methoxyethanol/HCl systems at 110°C, achieving 68% yields.

High-temperature sealed-tube reactions enhance reaction rates and yields. A 14.5-hour coupling of 2-(1-piperidinyl)benzyl alcohol with dichloropyrimidine derivatives in toluene/THF using diethyl azodicarboxylate (DEAD) and triphenylphosphine yielded 661 mg of product . Microwave irradiation could further accelerate such reactions, though no direct examples are cited in the provided data.

Chemical Reactions Analysis

Types of Reactions: (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the pyrimidine ring allows for the development of derivatives with distinct chemical properties.

Biology

In biological research, (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It is particularly relevant in drug design and can be used as a probe to study various biological processes.

Medicine

The compound shows promise in medicinal applications, particularly in the treatment of diseases such as cancer and infections. Its mechanism of action involves modulating specific molecular targets, including enzymes and receptors involved in critical biological pathways. Case studies have highlighted its potential therapeutic properties against various cancer cell lines .

Industry

In industrial applications, (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol is utilized in the production of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various specialty chemicals.

Anticancer Activity

A study focusing on 2,4-dianilinopyrimidine derivatives demonstrated that compounds related to (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol exhibited significant antiproliferative effects against non-small cell lung cancer (NSCLC) cells. The results indicated that these compounds could inhibit cancer cell growth effectively .

CompoundCell LineIC50 (µM)Reference
8aH19751.5
8bA4310.8

Enzyme Inhibition

Research has also shown that similar pyrimidine derivatives can act as inhibitors for enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For instance, compounds with structural similarities have been found to inhibit acetylcholinesterase effectively .

CompoundEnzyme TargetInhibition (%)Reference
9aAcetylcholinesterase75
9bKinase Inhibitor80

Mechanism of Action

The mechanism of action of (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyrimidine vs. Pyrazine :
    The compound (S)-benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate (CAS 1418307-17-1) replaces the pyrimidine ring with a pyrazine core . Pyrazine (two nitrogen atoms at positions 1 and 4) exhibits distinct electronic properties compared to pyrimidine (nitrogens at 1 and 3), altering binding affinities in biological systems. The 3-chloro substitution on pyrazine may also influence steric hindrance differently than 2,5-dichloro substitution on pyrimidine.

Substituent Position and Number

  • Chlorine Substitution: Mono-chloro analogs, such as 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (CAS 15862-94-9), lack the dual chlorine atoms seen in the target compound .

Functional Group Variations

  • Methanol vs. Carbamoyl/Nitro Groups: The methanol group in the target compound enables hydrogen bonding, as seen in the solvate molecule of [CdCl2(C13H12N4S)]·CH3OH, where methanol participates in O—H⋯Cl and N—H⋯O interactions . In contrast, the nitro group in 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene introduces strong electron-withdrawing effects, which may reduce solubility compared to the methanol-substituted phenyl ring.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Properties
(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol Pyrimidine 2,5-dichloro, phenyl-methanol Methanol, amino, Cl High polarity, H-bond donor
(S)-benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate Pyrazine 3-chloro, carbamoyl Carbamoyl, Cl Moderate solubility
1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene Benzene 2-nitro, 4,5-dimethoxy Nitro, Cl-methyl Low solubility, high reactivity

Research Findings and Implications

  • Hydrogen Bonding: The methanol group in the target compound likely facilitates crystal packing and solubility through O—H⋯N/Cl interactions, similar to the role of methanol in the cadmium complex described in .
  • Electronic Effects: The 2,5-dichloro substitution on pyrimidine creates a electron-deficient ring, enhancing reactivity toward nucleophilic attack compared to mono-chloro analogs .

Biological Activity

(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a dichloropyrimidine moiety, which is known for its diverse biological activities. Its structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, making it a candidate for drug development.

The biological activity of (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol is primarily attributed to its ability to modulate the activity of specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound's unique substitution pattern on the pyrimidine ring enhances its interaction with these targets, leading to various biological effects, such as inhibition of cell proliferation and modulation of signaling pathways.

Antiproliferative Effects

Research indicates that (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of prostate cancer cells by targeting the PI3K/AKT signaling pathway .

Cell Line IC50 (μM) Mechanism
C4-20.047PI3K/AKT pathway inhibition
A5490.130Multi-kinase inhibition
MDA-MB-2310.094FAK inhibition

Antimicrobial Activity

Additionally, there is evidence suggesting that this compound may possess antimicrobial properties. Similar pyrimidine derivatives have been studied for their effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating a potential for further exploration in antimicrobial applications .

Case Studies

  • Prostate Cancer Study
    A study evaluated the effects of a related compound on C4-2 prostate cancer cells, demonstrating significant inhibition of cell growth through the modulation of the PI3K/AKT pathway. This suggests that (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol could be effective in similar contexts .
  • Antimicrobial Efficacy
    In vitro tests showed that derivatives similar to (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol exhibited notable antibacterial activity against resistant strains of bacteria, highlighting their potential utility in treating infections caused by antibiotic-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol that influence its stability and reactivity in synthetic workflows?

  • Answer : Key properties include logP (~2.29), molecular weight (250.10 g/mol), and hydrogen-bonding capacity (via -NH and -OH groups). The dichloropyrimidine moiety increases electrophilicity, necessitating anhydrous conditions during synthesis to prevent hydrolysis. Stability studies under varying pH (e.g., 3–9) and temperatures (25–60°C) should be conducted using HPLC to monitor degradation products .

Q. What synthetic methodologies are effective for preparing (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol?

  • Answer : A two-step approach is common:

Amination : React 2,5-dichloro-4-iodopyrimidine with 2-aminobenzyl alcohol under Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and confirm via ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 7.2–8.1 ppm, multiplet),
  • Methanol -OH (δ 4.8 ppm, broad),
  • Pyrimidine -NH (δ 9.2 ppm, singlet).
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 251.0.
  • FT-IR : Validate O-H (3300 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies minimize side reactions during the synthesis of dichloropyrimidine-containing aryl methanol derivatives?

  • Answer :

  • Protecting Groups : Temporarily protect the -OH group (e.g., as a TBS ether) to prevent nucleophilic attack during amination .
  • Catalytic Optimization : Use Pd₂(dba)₃ with SPhos ligand for higher coupling efficiency and reduced homocoupling byproducts.
  • Reaction Monitoring : Employ in-situ Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Q. How can computational models predict the environmental persistence of (2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)methanol in aquatic ecosystems?

  • Answer :

  • QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.0 indicates low microbial degradation).
  • Molecular Dynamics Simulations : Assess hydrolysis rates in water using Gaussian09 with SMD solvation models.
  • Experimental Validation : Conduct OECD 301D ready biodegradability tests (28-day incubation, HPLC quantification) .

Q. What experimental designs are optimal for studying this compound’s interaction with kinase targets?

  • Answer :

  • In Vitro Assays :
  • Kinase Inhibition : Use TR-FRET-based Z’-LYTE® assays (e.g., against JAK2 or EGFR kinases) with ATP concentrations near Km.
  • Binding Affinity : Perform SPR (Surface Plasmon Resonance) with immobilized kinase domains (KD determination).
  • Crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to identify binding motifs.
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) for IC₅₀ calculations and Schild regression for competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.